4-(Piperidin-3-yloxy)quinazoline
Description
Properties
IUPAC Name |
4-piperidin-3-yloxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMDIJUXZVAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
4-(Piperidin-3-yloxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been found to inhibit chromatin-associated proteins in histones. They have also shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa.
Mode of Action
The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. For instance, certain quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system. These compounds decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For example, quinazoline derivatives have been found to inhibit the quorum sensing system in Pseudomonas aeruginosa, affecting the formation of biofilms. They also inhibit chromatin-associated proteins in histones, which could affect gene expression and other cellular processes.
Pharmacokinetics
A study on two structurally similar quinazoline derivatives, s1 and s2, found that they were widely distributed and found in high concentrations in liver and kidney tissues. A small proportion of these compounds could cross the blood-brain barrier and be distributed in the brain.
Result of Action
The result of the action of this compound at the molecular and cellular level would depend on its specific targets and mode of action. For instance, inhibition of biofilm formation in Pseudomonas aeruginosa could lead to decreased virulence of this bacterium. Inhibition of chromatin-associated proteins in histones could affect gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Key Observations:
Substituent Type: Piperidinyloxy vs. Pyrrolidineamino: Both substituents enhance PI3Kδ inhibition, but the piperidine ring’s larger size and conformational flexibility may improve binding pocket accommodation compared to pyrrolidine . Oxygen-Linked vs. Nitrogen-Linked: Piperidin-3-yloxy (oxygen-linked) derivatives show distinct pharmacokinetic profiles versus nitrogen-linked analogs (e.g., 4-aniline-quinazolines), with improved metabolic stability .
Positional Isomerism :
- Piperidin-3-yloxy vs. Piperidin-4-ylmethoxy (e.g., in DNMT3A inhibitors ): The 3-position oxygen aligns better with hydrogen-bonding motifs in kinase active sites, whereas 4-position substitutions may favor DNA methyltransferase interactions .
Target Selectivity: 4-(Piperidin-3-yloxy)quinazoline derivatives exhibit broad kinase inhibition (e.g., EGFR, PI3Kδ), while phenoxypyridine analogs like ATC0075 achieve subnanomolar MCHR1 antagonism, underscoring the role of substituent chemistry in target specificity .
Q & A
Advanced Research Question
- Docking studies : Predict binding to EGFR or DHFR using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR models : Correlate substituent hydrophobicity (ClogP) with anticancer activity (R² > 0.85) .
- DFT calculations : Identify electron-rich regions (e.g., quinazoline N1/N3) for electrophilic modification .
What are the limitations of current SAR studies on this compound?
Advanced Research Question
- Limited in vivo data : Most studies focus on in vitro assays; pharmacokinetics (e.g., plasma half-life < 2 hours) require optimization .
- Off-target effects : Piperidinyloxy derivatives may inhibit cytochrome P450 enzymes, necessitating metabolic stability assays .
- Synthetic complexity : Multi-step synthesis reduces scalability for preclinical trials .
How do modifications at the quinazoline C2/C4 positions affect antitumor activity?
Advanced Research Question
- C2 pyridinyl substitution : Enhances DNA topoisomerase II inhibition (IC₅₀ = 1.2 µM vs. 8.5 µM for unsubstituted analogs) .
- C4 piperazinyl/acetylpiperazinyl groups : Improve solubility but may reduce blood-brain barrier penetration .
- Dual C2/C4 modifications : Synergistic effects observed in EGFR-mutant cell lines (e.g., H1975, IC₅₀ = 0.3 µM) .
What in vitro models are suitable for evaluating anti-inflammatory activity?
Basic Research Question
- COX-2 inhibition assay : Measure IC₅₀ via ELISA (e.g., this compound IC₅₀ = 4.7 µM vs. celecoxib IC₅₀ = 0.04 µM) .
- NF-κB luciferase reporter assays : Quantify suppression in LPS-stimulated macrophages .
- Cytokine profiling : IL-6/TNF-α reduction in THP-1 cells at 10 µM .
How can regioselectivity challenges in quinazoline functionalization be addressed?
Advanced Research Question
- Directing groups : Install Boc-protected amines at C6 to guide C-H activation at C8 .
- Microwave irradiation : Enhances regioselectivity in Ullmann couplings (e.g., C3 vs. C7 arylation) .
- Metal catalysts : Pd(OAc)₂/XPhos promotes cross-coupling at electron-deficient positions .
What are emerging applications beyond antimicrobial/anticancer research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
